molecular formula C11H10ClF2NO B2755448 2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone CAS No. 478258-78-5

2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone

Cat. No. B2755448
CAS RN: 478258-78-5
M. Wt: 245.65
InChI Key: SECVHGUVQKWSGE-UHFFFAOYSA-N
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Description

2-chloro-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone, also known as Difluoro-2-Chloro-1-Isoquinoline, is a heterocyclic compound with a variety of applications in organic synthesis, pharmaceuticals, and materials science. The unique fluorine and chlorine atom substituents on the isoquinoline ring system give the molecule a range of properties that make it useful in a number of fields.

Scientific Research Applications

Novel Synthetic Methods

Researchers have developed novel methods for the synthesis of isoquinoline derivatives, highlighting the flexibility and utility of these compounds in synthetic organic chemistry. For instance, a study describes the conversion of 2-benzylamino-1-phenyl-ethanones into isoquinolinium perchlorates and further into isoquinolin-1-ones, showcasing a method for the generation of isoquinoline structures through cyclization and oxidation reactions (Coşkun & Kızılkuşak, 2005).

Electrophilic Reactions and Activation

Another study investigates the superacidic activation of isoquinolinols, leading to selective ionic hydrogenation and electrophilic reactions that produce tetrahydro-isoquinolinones. This work underlines the reactivity of isoquinoline derivatives under strongly acidic conditions, providing insights into their chemical behavior and potential for generating new compounds (Koltunov et al., 2002).

Molecular Complexes and Hydrogen Bonding

Research on the formation of molecular complexes with isoquinoline derivatives reveals the importance of hydrogen bonding in determining the structure and properties of these complexes. A particular study on the complexes of picolines with chloranilic acid highlights the role of bifurcated hydrogen bonds in stabilizing these structures, which could have implications for the design of materials and pharmaceuticals (Adam et al., 2010).

Antioxidant and Anti-diabetic Agents

The potential biological activities of chloroquinoline derivatives, including antioxidant and anti-diabetic properties, have been explored. Studies demonstrate that these compounds exhibit significant antioxidant activity and show promise as anti-diabetic agents by inhibiting glycogen phosphorylase, a key enzyme in glucose metabolism (Murugavel et al., 2017).

Spectroscopic and Structural Analysis

Comprehensive spectroscopic and structural analysis of novel isoquinoline derivatives provides valuable information about their electronic structure, absorption spectra, and nonlinear optical properties. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in materials science and photonics (Halim & Ibrahim, 2017).

properties

IUPAC Name

2-chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF2NO/c12-11(13,14)10(16)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECVHGUVQKWSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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